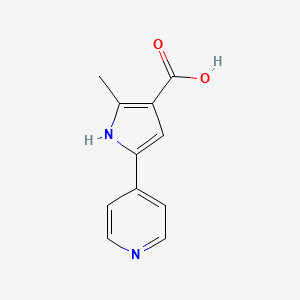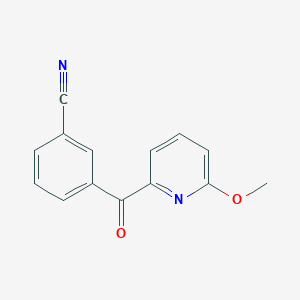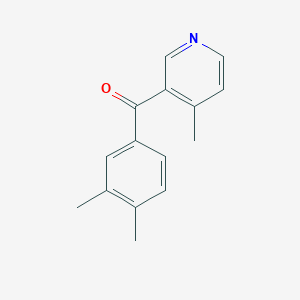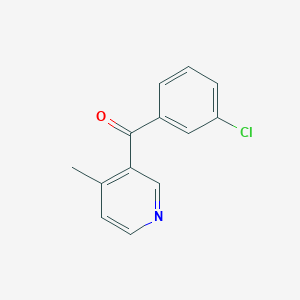
3-(3-Chlorobenzoyl)-4-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of “3-Chlorobenzoyl chloride”, a related compound, involves the chlorination of benzoyl chloride at controlled temperatures in the presence of a ferric halide-iodine cocatalyst system .Molecular Structure Analysis
The molecular formula of “3-Chlorobenzoyl chloride” is C7H4Cl2O . It has a molecular weight of 175.012 Da .Chemical Reactions Analysis
“3-Chlorobenzoyl chloride” can be involved in various reactions. For instance, it can be used in the oxidation of aldehydes and ketones to esters, olefins to epoxides, and sulfides to sulfoxides and sulfones .Physical And Chemical Properties Analysis
“3-Chlorobenzoyl chloride” has a density of 1.367 g/mL at 20 °C and a boiling point of 225 °C .Aplicaciones Científicas De Investigación
Supramolecular Association in Organic Acid–Base Salts
Research on organic acid–base salts, including compounds like 2-amino-4-methylpyridine with 2-chlorobenzoate, demonstrates significant applications in supramolecular chemistry. The study of these compounds, which are related to 3-(3-Chlorobenzoyl)-4-methylpyridine, reveals their potential in forming extensive hydrogen bonds and other noncovalent interactions, leading to diverse supramolecular architectures (Khalib, Thanigaimani, Arshad, & Razak, 2014).
Electrophoretic Separation Optimization
The study of methylpyridines, including 3-methylpyridines, provides insights into the optimization of pH in electrophoretic separation processes. This research is crucial for improving separation techniques in analytical chemistry, particularly in free solution capillary electrophoresis (Wren, 1991).
Safe and Efficient Synthesis in Microreaction Systems
3-Methylpyridine derivatives are used in the synthesis of important intermediates for nicotine insecticides. Innovations in microreaction systems for synthesizing these compounds, such as 3-methylpyridine-N-oxide, enhance safety and efficiency, showcasing the importance of these derivatives in industrial production (Sang, Huang, & Xu, 2020).
Functionalization for Drug Synthesis
The functionalization of related pyridine derivatives, like 2-fluoro-4-methylpyridine, plays a significant role in the synthesis of cognition-enhancing drugs. This research highlights the potential of such derivatives in medicinal chemistry for developing therapeutic agents (Pesti et al., 2000).
Vibrational Spectroscopy Studies
Studies on the vibrational spectra of methylpyridines provide valuable information for understanding their molecular structure and behavior. This research aids in the interpretation of IR and Raman spectra for these compounds, which is crucial for their identification and characterization in various scientific fields (Tocón, Woolley, Otero, & Marcos, 1998).
Chemical Vapor Deposition of CdS Films
Derivatives of methylpyridines have been used as precursors in the aerosol-assisted chemical vapor deposition of CdS films. This application is significant in material science for developing thin film materials with potential use in various technologies (Buckingham et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
(3-chlorophenyl)-(4-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c1-9-5-6-15-8-12(9)13(16)10-3-2-4-11(14)7-10/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCHPRMIAJPZKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


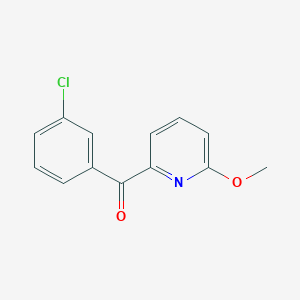


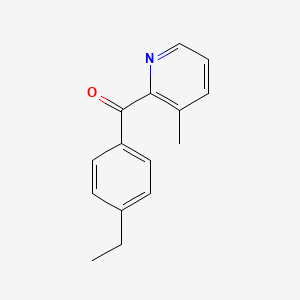


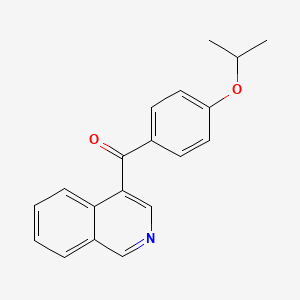

![Ethyl 6-[4-(2-methoxyethoxy)phenyl]-6-oxohexanoate](/img/structure/B1392164.png)
